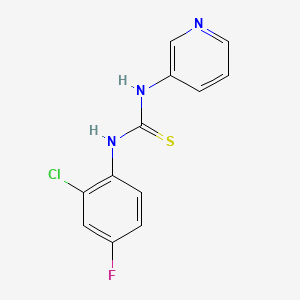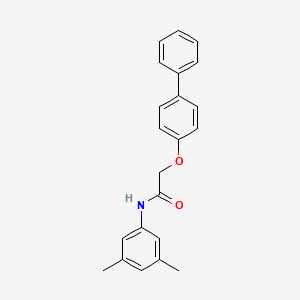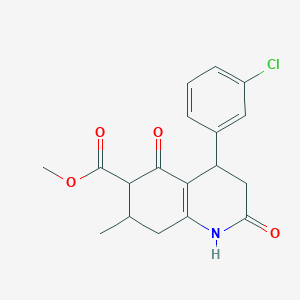
N-(2-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-chloro-4-fluorophenyl)-N'-3-pyridinylthiourea and related compounds involves several key steps, including the reaction of acylthiocyanates with chloro- and fluoro-anilines under solid-liquid phase transfer catalysis conditions, yielding thiourea derivatives with high efficiency. These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired chemical structures with high yields and specificity (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that the stability of molecules often arises from hyper-conjugative interactions and charge delocalization, as indicated by HOMO and LUMO analysis. X-ray diffraction (XRD) studies, coupled with Density Functional Theory (DFT) calculations, provide insights into the optimized molecular structure, including bond lengths and angles, which are crucial for understanding the chemical behavior and reactivity of such compounds (Mary et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can include interactions with various reagents, leading to the formation of complexes or the introduction of new functional groups. The presence of fluorine and chlorine atoms in the molecule can significantly influence its reactivity, as these halogens are capable of engaging in various intermolecular interactions, contributing to the compound's reactivity and potential biological activity (Abad et al., 2006).
Physical Properties Analysis
The physical properties of thiourea derivatives, including this compound, are influenced by their molecular structure. Factors such as molecular weight, boiling and melting points, and solubility in various solvents are determined by the functional groups present in the molecule and their spatial arrangement. These properties are essential for predicting the compound's behavior in different chemical and biological environments.
Chemical Properties Analysis
The chemical properties of this compound are characterized by its ability to participate in various chemical reactions, including nucleophilic attacks, due to the presence of reactive functional groups. The electronic distribution within the molecule, as analyzed through HOMO-LUMO studies, provides insights into its potential reactivity. Furthermore, the presence of fluorine and chlorine atoms can lead to specific interactions, such as hydrogen bonding and halogen bonds, which can affect the compound's chemical stability and reactivity (Saeed, Erben, Shaheen, & Flörke, 2011).
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3S/c13-10-6-8(14)3-4-11(10)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMNJLNAWWYITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B5605042.png)
![4-[2-hydroxy-4-(methylthio)butanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5605048.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5605054.png)
![3-phenylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5605065.png)


![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)
![9-[4-(2-aminoethyl)benzyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5605088.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5605096.png)
![2-{1-[(3S)-1-benzyl-3-piperidinyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605117.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5605124.png)


